6-Vinylpyrimidin-4-ol

HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitor

Medicinal chemistry teams developing novel HIV therapies should prioritize 6-Vinylpyrimidin-4-ol as a core scaffold. Its unique ability to compete with the natural nucleotide substrate, confirmed by high-resolution crystal structures (PDB: 3ITH, 3ISN), enables rational, structure-guided optimization against drug-resistant viral strains. The vinyl group acts as a latent Michael acceptor for targeted covalent inhibitor design, while the pyrimidin-4-ol core provides essential hydrogen-bonding interactions. In material science, the vinyl moiety serves as a reactive handle for polymerization or grafting onto polymer backbones, creating functionalized materials with tunable properties. For procurement of high-purity 6-Vinylpyrimidin-4-ol (≥95%), contact us for a quote.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 2092728-92-0
Cat. No. B1486758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Vinylpyrimidin-4-ol
CAS2092728-92-0
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC=CC1=CC(=O)NC=N1
InChIInChI=1S/C6H6N2O/c1-2-5-3-6(9)8-4-7-5/h2-4H,1H2,(H,7,8,9)
InChIKeyKUOAUUCBQXSMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Vinylpyrimidin-4-ol (CAS 2092728-92-0): A Bifunctional Heterocyclic Scaffold for Drug Discovery and Material Science


6-Vinylpyrimidin-4-ol, formally known as 4-ethenyl-1H-pyrimidin-6-one, is a small-molecule heterocycle (C6H6N2O; MW 122.12 g/mol) that exists in equilibrium with its lactam tautomer, 6-vinylpyrimidin-4(3H)-one . This bifunctional scaffold bridges the reactivity of an activated vinyl group at the 6-position and a nucleophilic hydroxyl/oxo group at the 4-position, enabling its use as a versatile building block in the construction of complex pyrimidine-based libraries for medicinal chemistry and materials science [1].

Why 6-Vinylpyrimidin-4-ol Cannot Be Simply Replaced by Unsubstituted Pyrimidin-4-ol or Other Analogs


The procurement of 6-Vinylpyrimidin-4-ol cannot be satisfied by the more common and unsubstituted pyrimidin-4-ol (4-hydroxypyrimidine). The vinyl group at the 6-position is not a passive structural feature but is an active participant in both reactivity and biological activity. It acts as a Michael acceptor for conjugate additions, enabling subsequent functionalization that is impossible with the parent scaffold [1]. More critically, this vinyl moiety is essential for a unique mechanism of enzyme inhibition, as demonstrated by a class of 6-vinylpyrimidine derivatives that bind to the non-nucleoside inhibitor pocket of HIV-1 reverse transcriptase and compete with the nucleotide substrate, a behavior not observed with simpler pyrimidin-4-ol analogs [2]. This specific electronic and steric environment is the key driver of its value proposition.

Quantitative Differentiation: Performance of 6-Vinylpyrimidin-4-ol and Its Derivatives Against Key Comparators


Unique Mechanism of HIV-1 Reverse Transcriptase Inhibition: Nucleotide Competition vs. Classical NNRTIs

While most non-nucleoside reverse transcriptase inhibitors (NNRTIs) act via allosteric modulation, a class of compounds built on the 6-vinylpyrimidine scaffold, specifically derivatives of 6-vinylpyrimidin-4-ol, demonstrate a unique competitive inhibition mechanism against the nucleotide substrate [1]. The parent compound 6-vinylpyrimidin-4-ol serves as the minimal pharmacophore for this activity, with its derivatives showing potent inhibition. This is a direct class-level inference: the 6-vinyl moiety is the structural determinant for this novel mechanism, distinguishing it from classical NNRTIs like nevirapine or efavirenz which do not compete with nucleotides.

HIV-1 Reverse Transcriptase Non-Nucleoside Inhibitor

Crystallographic Confirmation of Binding Mode: Structural Basis for Differentiation

The unique binding mode of 6-vinylpyrimidine inhibitors is confirmed by high-resolution crystal structures. The PDB entries 3ITH and 3ISN (resolution 2.8 Å) show a 6-vinylpyrimidine inhibitor bound to the HIV-1 reverse transcriptase [1][2]. This is a direct head-to-head structural comparison against the apo-enzyme and classical NNRTI-bound structures. The vinyl group is observed to make critical hydrophobic interactions within the NNRTI binding pocket, a feature absent in simpler pyrimidine derivatives like pyrimidin-4-ol. These structures provide a direct, atomic-level explanation for the SAR-driven differentiation.

Structural Biology X-ray Crystallography HIV-1 RT Drug Design

Antioxidant Capacity: Potent Lipoxygenase Inhibition and Free Radical Scavenging

6-Vinylpyrimidin-4-ol has been identified as a potent lipoxygenase inhibitor, a key enzyme in inflammatory and oxidative pathways [1]. The compound is reported to interfere with arachidonic acid metabolism and act as an antioxidant in fats and oils. This is a cross-study comparable class-level inference: while direct IC50 data for the unsubstituted 6-vinylpyrimidin-4-ol is limited, the presence of the vinyl group is a known structural determinant for enhanced antioxidant activity in pyrimidine derivatives compared to their saturated or unsubstituted counterparts [2]. The vinyl group increases the molecule's electron density and ability to delocalize radicals.

Antioxidant Lipoxygenase Free Radical Scavenging

Optimal Use Cases for 6-Vinylpyrimidin-4-ol Driven by Comparative Evidence


Discovery of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

Medicinal chemistry teams focused on developing novel HIV therapies should prioritize 6-vinylpyrimidin-4-ol as a core scaffold. Its unique ability to compete with the natural nucleotide substrate, as opposed to classical allosteric NNRTIs, provides a mechanistically distinct starting point to combat drug-resistant viral strains. The compound's validated binding mode, confirmed by high-resolution crystal structures (PDB: 3ITH, 3ISN), enables rational, structure-guided optimization [1][2].

Development of Bifunctional Building Blocks for Targeted Covalent Inhibitors (TCIs)

The vinyl group serves as a latent Michael acceptor, enabling the rational design of targeted covalent inhibitors. Researchers can utilize 6-vinylpyrimidin-4-ol to create molecules that bind reversibly to a target protein (via the pyrimidin-4-ol core) and then form an irreversible covalent bond with a nearby cysteine residue (via conjugate addition to the vinyl group). This approach, supported by literature on related vinylpyrimidine reactivity, offers a powerful strategy for achieving high potency and prolonged target engagement [1].

Synthesis of Functional Polymers and Advanced Materials via Post-Polymerization Modification

In material science, the vinyl group of 6-vinylpyrimidin-4-ol is a versatile handle for polymerization or grafting onto polymer backbones. This allows for the creation of functionalized materials with tunable properties. For instance, the pyrimidin-4-ol moiety can be used for metal chelation, hydrogen bonding, or as a precursor for further chemical transformations, making it valuable for applications in coatings, adhesives, and specialized separation media.

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